4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-7-12(8-11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKAJWKWLMCGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403172 | |
| Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324777-12-0 | |
| Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 1 Phenylsulfonyl 1h Imidazole and Congeners
Direct N-Sulfonylation Approaches
The most conventional method for synthesizing N-sulfonylimidazoles involves the direct reaction of an imidazole (B134444) precursor with a sulfonyl chloride. This approach is widely utilized due to the commercial availability of the starting materials.
Reaction of Imidazole Precursors with Phenylsulfonyl Chloride and Bases
The synthesis of 2-aryl-1-(phenylsulfonyl)-1H-imidazoles is commonly achieved by treating the corresponding 2-aryl-1H-imidazole with phenylsulfonyl chloride in the presence of a strong base. nih.gov A typical procedure involves using a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov The base deprotonates the imidazole ring at the N-1 position, creating a nucleophilic imidazolide (B1226674) anion. This anion then attacks the electrophilic sulfur atom of the phenylsulfonyl chloride, displacing the chloride and forming the N-S bond to yield the desired N-sulfonylimidazole product. nih.gov While this method is effective, the moisture-sensitive nature of sulfonyl chlorides necessitates careful handling and anhydrous reaction conditions. researchgate.net
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency and yield of the direct N-sulfonylation reaction are highly dependent on the chosen reaction conditions. Key parameters for optimization include the nature of the base, the solvent, reaction temperature, and the stoichiometry of the reagents. While a strong base like sodium hydride in THF at room temperature provides a reliable baseline, other conditions can be explored to enhance outcomes. nih.gov
Systematic optimization involves varying these parameters to find the ideal balance for maximizing yield and minimizing side products. For instance, different bases (e.g., potassium carbonate, triethylamine) and solvents (e.g., acetonitrile (B52724), dichloromethane) can be screened. The stoichiometry, particularly the equivalents of the base and sulfonyl chloride relative to the imidazole substrate, is critical. An excess of the base can help drive the reaction to completion, but may also lead to unwanted side reactions.
Table 1: Representative Optimization of N-Sulfonylation of 4-Methylimidazole (B133652) This table presents hypothetical data for illustrative purposes, based on common optimization strategies in organic synthesis.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 25 | 12 | 85 |
| 2 | NaH (1.1) | Dichloromethane | 25 | 12 | 70 |
| 3 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 65 |
| 4 | Triethylamine (1.5) | THF | 25 | 24 | 45 |
| 5 | NaH (1.5) | THF | 0 to 25 | 12 | 92 |
Alternative Synthetic Pathways for N-Sulfonylimidazoles
Beyond direct sulfonylation, N-sulfonylimidazoles feature prominently in alternative synthetic strategies, most notably as stable and manageable precursors for other important chemical entities. Their role as "S(VI) reservoirs" has opened new avenues for synthesis, particularly for sulfur-fluoride compounds. organic-chemistry.orgresearchgate.netnih.gov
Imidazole-to-Fluorine Exchange Reactions
A significant application and alternative synthetic pathway involving N-sulfonylimidazoles is their use in imidazole-to-fluorine exchange reactions. organic-chemistry.orgacs.org Traditionally, sulfur(VI) fluorides are synthesized from their corresponding sulfonyl chlorides. However, these chloride precursors are often unstable, difficult to prepare, and have poor storability due to the weakness of the S-Cl bond. researchgate.netnih.govacs.org N-sulfonylimidazoles, such as 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, provide a bench-stable alternative that can be readily converted to sulfonyl fluorides. organic-chemistry.orgacs.org This transformation is a cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of powerful click reactions.
A novel, single-step procedure has been developed for the synthesis of sulfur(VI) fluorides from N-sulfonylimidazoles. organic-chemistry.orgresearchgate.netacs.org This method employs a simple combination of an acid and a fluoride source, typically acetic acid (AcOH) and potassium bifluoride (KF₂H). organic-chemistry.orgnih.gov The reaction is operationally simple and furnishes a wide variety of sulfonyl, sulfonimidoyl, sulfoxyl, and sulfamoyl fluorides in good to excellent yields, ranging from 47% to 99%. organic-chemistry.org In this process, acetic acid serves as both the solvent and the proton source, activating the imidazole group for displacement by the fluoride from KF₂H. organic-chemistry.org Full conversion can often be achieved in as little as 1.5 hours. organic-chemistry.org
Table 2: Examples of Sulfonyl Fluorides Synthesized from N-Sulfonylimidazoles via Acid-Mediated Fluorination Data derived from findings reported in cited literature. organic-chemistry.org
| N-Sulfonylimidazole Precursor | Product | Yield (%) |
| 1-(Phenylsulfonyl)-1H-imidazole | Phenylsulfonyl fluoride | 99 |
| 1-(4-Tolylsulfonyl)-1H-imidazole | 4-Tolylsulfonyl fluoride | 98 |
| 1-((4-Nitrophenyl)sulfonyl)-1H-imidazole | 4-Nitrophenylsulfonyl fluoride | 95 |
| 1-(Naphthalen-2-ylsulfonyl)-1H-imidazole | Naphthalen-2-ylsulfonyl fluoride | 96 |
| 1-(Methylsulfonyl)-1H-imidazole | Methylsulfonyl fluoride | 70 |
Building on the principles of green chemistry, a solvent-free mechanochemical method for the imidazole-to-fluorine exchange has been developed. organic-chemistry.orgfigshare.com This approach utilizes a mixer mill to facilitate the reaction under solid-state conditions, offering significant environmental advantages over traditional solution-based methods. figshare.comresearchgate.net The mechanochemical synthesis is not only more ecologically sound but also more efficient, often resulting in shorter reaction times. figshare.com The purification process is also simplified, typically requiring only a simple filtration through a silica (B1680970) plug. figshare.com This method aligns with the growing demand for sustainable and scalable chemical manufacturing processes. rsc.org
Rhodium-Catalyzed Transannulation for N-Sulfonyl Imidazoles
A significant advancement in the synthesis of N-sulfonyl imidazoles involves a rhodium(II)-catalyzed transannulation reaction. This method transforms stable and readily accessible 1-sulfonyl-1,2,3-triazoles into the corresponding N-sulfonyl imidazoles. The process is initiated by the rhodium(II)-catalyzed ring opening of the N-sulfonyl triazole, which is believed to exist in equilibrium with a diazoimine tautomer. This step generates a reactive rhodium-iminocarbenoid intermediate. nih.govnih.gov This intermediate then reacts with a nitrile, acting as the nitrogen and carbon source, to construct the imidazole ring, yielding the final product in good to excellent yields. nih.gov
The reaction is typically carried out using a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄), at elevated temperatures, often facilitated by microwave irradiation to reduce reaction times. nih.gov A notable advantage of this methodology is its efficiency and the ability to combine the synthesis of the starting triazole (via a copper-catalyzed azide-alkyne cycloaddition) and the subsequent transannulation into a one-pot, two-step procedure. This streamlines the process, as the residual copper catalyst from the first step does not impede the rhodium-catalyzed transformation. nih.gov
The versatility of this reaction is demonstrated by its tolerance for various substituents on both the triazole and the nitrile components. nih.govacs.org This allows for the synthesis of a diverse library of substituted N-sulfonyl imidazoles. The general mechanism is attractive because the 1-sulfonyl triazoles effectively serve as synthetic equivalents of α-diazo imines, which are otherwise challenging to handle. nih.govnih.gov
Table 1: Rhodium-Catalyzed Transannulation of Triazole 1a with Various Nitriles nih.gov
| Entry | Nitrile (R-CN) | Product | Yield (%) |
|---|---|---|---|
| 1 | Ph-CN (Benzonitrile) | N-Tosyl-2-phenyl-1H-imidazole | 51 |
| 2 | p-MeO-C₆H₄-CN | N-Tosyl-2-(4-methoxyphenyl)-1H-imidazole | 88 |
| 3 | p-Cl-C₆H₄-CN | N-Tosyl-2-(4-chlorophenyl)-1H-imidazole | 78 |
| 4 | CH₃-CN (Acetonitrile) | N-Tosyl-2-methyl-1H-imidazole | 76 |
| 5 | Et-CN (Propionitrile) | N-Tosyl-2-ethyl-1H-imidazole | 81 |
Vicarious Nucleophilic Substitution (VNS) Strategies in Imidazole Functionalization
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, which is a significant departure from classical nucleophilic aromatic substitutions (SₙAr) that require a leaving group like a halogen. wikipedia.org The strategy is particularly effective for nitroarenes and electron-deficient aza-heterocycles. organic-chemistry.orgnih.gov
The VNS mechanism involves the addition of a carbanion, which bears a leaving group (X) at the nucleophilic carbon, to an electrophilic position on the aromatic ring (typically ortho or para to a nitro group). organic-chemistry.orgnih.gov This addition forms an anionic σ-complex, often referred to as a Meisenheimer-type adduct. Subsequent base-induced β-elimination of HX from this adduct restores aromaticity and results in the net substitution of a hydrogen atom. nih.gov
In the context of imidazole functionalization, VNS can be applied to nitroimidazole derivatives. The nitro group strongly activates the imidazole ring toward nucleophilic attack. Carbanions derived from compounds like chloromethyl phenyl sulfone or other α-halo sulfones can be used to introduce alkyl or functionalized alkyl groups onto the ring. organic-chemistry.org The reaction provides a direct route to C-C bond formation on the imidazole core, a transformation that is often challenging to achieve through other means. Studies on related nitropyridines demonstrate that the process is highly regioselective, with the attack occurring at positions activated by the nitro group. nih.gov However, steric hindrance can play a crucial role; highly hindered carbanions may form a stable adduct but fail to undergo the final elimination step. nih.gov
Tandem Reduction, Ammonolysis, Condensation, and Deamination in Benzimidazole (B57391) Synthesis
The synthesis of benzimidazoles, important congeners of imidazoles, can be efficiently achieved through multi-component tandem reactions. One such elegant strategy involves the reaction of o-nitroanilines with alcohols or amines, proceeding through a cascade of transformations in a single pot. researchgate.netorganic-chemistry.org This approach is highly valued for its step economy, as it combines multiple synthetic operations without isolating intermediates.
A common variant is the cobalt- or iron-catalyzed redox condensation of an o-nitroaniline with a primary alcohol. researchgate.netrsc.org The process is believed to initiate with the oxidation of the alcohol to an aldehyde by the catalyst. Concurrently, the nitro group of the o-nitroaniline is reduced by the catalyst system to an amino group, forming an o-phenylenediamine (B120857) derivative in situ. This is followed by the condensation of the newly formed diamine with the in situ-generated aldehyde to form a dihydrobenzimidazole intermediate. The final step is an aromatization, often involving oxidation or deamination, to yield the 2-substituted benzimidazole product. organic-chemistry.org
This methodology avoids the use of external oxidizing or reducing agents by employing a hydrogen autotransfer or redox-economical mechanism, where the alcohol serves as both a hydrogen donor for the nitro reduction and the source of the aldehyde for condensation. researchgate.net Sodium sulfide (B99878) in combination with iron(III) chloride has also been reported as an effective system for promoting this type of unbalanced redox condensation. organic-chemistry.orgrsc.org
Green Chemistry Principles in N-Sulfonylimidazole Synthesis
The synthesis of N-sulfonylimidazoles and related heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. asianpubs.orgacs.orgnih.gov
Solvent-Free Methods and Reduced Resource Consumption
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. For the synthesis of N-sulfonylimines, which are closely related to N-sulfonylimidazoles, several solvent-free and resource-efficient methods have been developed. asianpubs.orgnih.govresearchgate.net
One approach involves the direct condensation of sulfonamides and aldehydes under solvent-free conditions, often assisted by microwave irradiation. researchgate.net This technique can significantly shorten reaction times and improve yields compared to conventional heating. Another strategy employs neutral aluminum oxide (Al₂O₃) as a highly effective and reusable dehydrating agent to drive the condensation reaction to completion. This method can be performed under catalyst-free conditions in a green, recyclable solvent like dimethyl carbonate (DMC) or even without a solvent, offering a practical and environmentally benign route. nih.govrsc.org The use of solid acid catalysts, such as heteropoly acids, under solvent-free conditions also provides an efficient and eco-friendly alternative. asianpubs.org These methods simplify experimental procedures, reduce waste, and often allow for easier product isolation. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis of N-Sulfonylimines researchgate.net
| Reactants | Method | Time (min) | Yield (%) |
|---|---|---|---|
| Benzaldehyde + p-Toluenesulfonamide | Conventional Heating | 90 | 54 |
| Microwave Heating | 5 | 92 | |
| 4-Chlorobenzaldehyde + p-Toluenesulfonamide | Conventional Heating | 120 | 30 |
| Microwave Heating | 12 | 83 | |
| 4-Methylbenzaldehyde + p-Toluenesulfonamide | Conventional Heating | 45 | 69 |
| Microwave Heating | 6 | 91 |
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful because they minimize the formation of by-products. rsc.org
In the synthesis of heterocyclic compounds, choosing a reaction pathway with high atom economy is crucial for waste minimization. For instance, the rhodium-catalyzed transannulation of a triazole with a nitrile to form an imidazole is relatively atom-economical, with the only major by-product being a molecule of dinitrogen (N₂). nih.gov This contrasts sharply with classical condensation or substitution reactions that may generate significant amounts of waste, such as water or salts, which require disposal. primescholars.com
An organo-photocatalytic sulfonylimination of alkenes using N-sulfonyl ketimines as bifunctional reagents represents another direct and atom-economic approach for creating valuable building blocks, where all parts of the reactants are incorporated into the final structure. nih.gov By designing syntheses that maximize the incorporation of starting materials into the final product, chemists can significantly reduce waste generation, leading to more sustainable and cost-effective processes. researchgate.net
Catalytic Methodologies and Catalyst Reuse in Heterocycle Synthesis
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions. The development of reusable catalysts is particularly important for minimizing waste and cost. acs.orgyoutube.com In heterocycle synthesis, there has been a significant shift from homogeneous catalysts, which are often difficult to separate from the reaction mixture, to heterogeneous or supported catalysts. mdpi.com
Supported metal catalysts, where metal nanoparticles are immobilized on materials like silica (e.g., KCC-1), alumina, or polymers, offer the advantage of easy recovery and reuse. mdpi.comresearchgate.net For example, Al₂O₃/CuI/PANI nanocomposites have been used as a recyclable catalyst for the synthesis of benzimidazoles, demonstrating high activity for up to five cycles without significant loss of efficiency. rsc.org Similarly, layered double hydroxide (B78521) (LDH)/polymer nanocomposites have been developed as active and recyclable heterogeneous catalysts for imidazole synthesis. nih.gov
The ability to reuse a catalyst multiple times not only makes a process more economically viable, especially when precious metals are used, but also reduces the environmental burden associated with catalyst synthesis and disposal of metal waste. researchgate.netnih.gov
Biological Activities and Pharmacological Applications of N Phenylsulfonylimidazoles
Anticancer Potential and Tubulin Polymerization Inhibition
N-Phenylsulfonylimidazole derivatives have emerged as a noteworthy class of compounds in the realm of oncology research. Their potential as anticancer agents is primarily attributed to their ability to interfere with the dynamics of microtubules, which are crucial for cell division and proliferation.
A prominent subgroup of N-phenylsulfonylimidazoles, the 2-aryl-4-benzoyl-imidazoles (ABIs), have been extensively studied as potent tubulin-targeting agents. nih.gov These compounds were developed through structural modifications of earlier lead compounds and have demonstrated significant antiproliferative activity. The design of ABIs involved replacing the thiazole (B1198619) ring in previous lead structures with an imidazole (B134444) ring, which led to improved water solubility while maintaining potent anticancer effects. nih.gov The core structure of these molecules allows them to interact with tubulin, a key protein in the formation of microtubules. By disrupting tubulin polymerization, ABIs effectively halt the cell cycle and induce apoptosis in cancer cells. nih.govresearchgate.netacs.org
The mechanism of action for the anticancer activity of ABI analogues has been elucidated to involve their interaction with the colchicine (B1669291) binding site on the α/β tubulin dimers. nih.govnih.govnih.gov Unlike other microtubule-targeting agents such as taxanes, which stabilize microtubules, ABIs inhibit their formation. They competitively bind to the colchicine site, preventing the polymerization of tubulin into functional microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. Notably, this binding is non-covalent and has been confirmed through various assays, including competitive mass spectrometry binding assays and molecular docking studies. nih.gov
Derivatives of N-phenylsulfonylimidazole have exhibited broad-spectrum antiproliferative activity against a variety of human cancer cell lines. Research has demonstrated their efficacy against melanoma, prostate, and breast cancer cell lines, among others. nih.govamazonaws.com A significant advantage of these compounds is their effectiveness against multidrug-resistant (MDR) cancer cells. nih.gov Unlike many conventional chemotherapeutic agents, certain ABI compounds have shown equal potency against both sensitive and MDR cancer cell lines, suggesting they may not be substrates for P-glycoprotein (Pgp), a key protein involved in drug efflux and resistance. researchgate.net The table below summarizes the in vitro antiproliferative activity of a representative ABI compound against several cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| A375 | Melanoma | 12 |
| WM-164 | Melanoma | 18 |
| LNCaP | Prostate Cancer | 15 |
| DU 145 | Prostate Cancer | 20 |
| PC-3 | Prostate Cancer | 13 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antibacterial Activity
In addition to their anticancer properties, N-phenylsulfonylimidazoles have also demonstrated promising antibacterial activity against a range of pathogenic bacteria.
Various studies have highlighted the efficacy of imidazole derivatives against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus. nih.gov The antibacterial activity is influenced by the specific substitutions on the imidazole ring. Furthermore, certain nitroimidazole derivatives have shown significant activity against Helicobacter pylori, a Gram-negative bacterium responsible for various gastric ailments, including ulcers and an increased risk of gastric cancer. nih.govnih.gov Research into hybrid molecules incorporating nitroimidazole moieties has revealed potent activity against both metronidazole-sensitive and -resistant strains of H. pylori. tubitak.gov.tr
The antibacterial potency of N-phenylsulfonylimidazole derivatives has been compared with that of standard antibiotics in several studies. For instance, some synthesized imidazole derivatives have exhibited antibacterial activity comparable to or, in some cases, superior to that of drugs like ciprofloxacin (B1669076) against certain bacterial strains. The table below presents a comparative analysis of the minimum inhibitory concentration (MIC) values for a representative imidazole derivative against various bacteria, benchmarked against a standard antibiotic.
| Bacterial Strain | Representative Imidazole Derivative MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 16 | 8 |
| Bacillus subtilis | 32 | 16 |
| Escherichia coli | 64 | 4 |
| Pseudomonas aeruginosa | 128 | 8 |
MIC values represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Enzyme Inhibition Studies
The N-phenylsulfonylimidazole core structure has been identified as a key pharmacophore for the inhibition of several important enzyme systems.
A series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and assessed for their capacity to selectively inhibit human heart chymase. nih.gov Human heart chymase is a chymotrypsin-like serine protease that efficiently converts angiotensin I to angiotensin II and is implicated in cardiovascular diseases like hypertension and vascular hypertrophy. acs.orgacs.org Structure-activity relationship (SAR) studies revealed that substitutions on both the 1-phenyl ring and the 3-phenylsulfonyl moiety significantly influence inhibitory activity. nih.govacs.org
It was found that the 1-phenyl group engages in a hydrophobic interaction with the enzyme, where an optimal size is necessary for potent inhibition. nih.gov For instance, a 3,4-dimethylphenyl group at this position was identified as the most effective for chymase inhibition, also conferring high selectivity against other proteases like chymotrypsin (B1334515) and cathepsin G. nih.govacs.org On the 3-phenylsulfonyl moiety, the addition of groups capable of acting as hydrogen-bond acceptors, such as nitrile (CN) or methoxycarbonyl (COOCH₃), was shown to enhance the inhibitory activity. nih.govacs.org
Table 1: Inhibitory Activity (IC₅₀) of Phenylsulfonyl Imidazolidine (B613845) Derivatives on Human Heart Chymase This table is interactive. You can sort and filter the data.
| Compound | 1-Phenyl Moiety Substitution | 3-Phenylsulfonyl Moiety Substitution | IC₅₀ (µM) acs.org |
|---|---|---|---|
| 1 | H | H | 1.1 |
| 2 | 3,4-dimethyl | H | 0.28 |
| 3 | 4-chloro | H | 0.45 |
| 4 | H | 4-cyano | 0.19 |
| 5 | H | 4-methoxycarbonyl | 0.35 |
| 29 | 4-chloro | 4-chloro | 0.098 |
Molecular modeling studies have provided a deeper understanding of how these inhibitors interact with the active site of human heart chymase. nih.gov Using the compound 3-[(4-chlorophenyl)sulfonyl]-1-(4-chlorophenyl)-imidazolidine-2,4-dione (Compound 29) as a model, a proposed binding mode was established. acs.org
The model suggests the following key interactions:
The 1-phenyl moiety fits into the hydrophobic P1 pocket of the enzyme. nih.govacs.org
The 3-phenylsulfonyl moiety occupies the S1' to S2' subsites. nih.govacs.org
The 4-carbonyl group of the imidazolidine ring interacts with the oxyanion hole of the enzyme. nih.govacs.org
The sulfonyl group is positioned to interact with the side chain of His-45, a key residue in the enzyme's active site. nih.govacs.org
This binding model is consistent with the observed structure-activity relationships, providing a rational basis for the design of more potent and selective chymase inhibitors based on the phenylsulfonyl imidazolidine scaffold. nih.gov
The sulfonamide group is a well-established zinc-binding group for inhibiting carbonic anhydrases (CAs). mdpi.com Five-membered heterocyclic sulfonamides have been shown to be particularly effective as carbonic anhydrase inhibitors (CAIs). mdpi.comnih.gov The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key regulator of pH in the hypoxic microenvironment of solid tumors and is considered a valuable target for anticancer therapies. nih.govmdpi.com
Research into new CAIs has explored a variety of heterocyclic scaffolds, including imidazole. mdpi.com A series of nitroimidazole-based sulfonamides, sulfamides, and sulfamates were designed as inhibitors targeting the tumor-associated CA IX and XII isoforms. bohrium.com Many of these compounds demonstrated potent, nanomolar-level inhibition of these enzymes. bohrium.com The inhibition of CA IX by specific sulfonamide derivatives can lead to a decrease in intracellular pH (pHi), which in turn can trigger apoptosis in cancer cells. mdpi.comnih.gov Studies on benzenesulfonamides incorporating pyrazole (B372694) and pyridazine (B1198779) moieties also yielded examples of isoform-selective inhibitors for CA IX and other isoforms. nih.gov This body of research supports the potential for developing N-phenylsulfonylimidazole-based compounds as selective inhibitors of CA IX for therapeutic applications.
Table 2: Inhibition Constants (Kᵢ) of Heterocyclic Sulfonamides against Carbonic Anhydrase Isoforms This table is interactive. You can sort and filter the data.
| Compound Type | Target Isoform | Kᵢ (nM) | Reference |
|---|---|---|---|
| Benzenesulfonamide/pyrazole derivative | hCA I | 98.4 - >10000 | nih.gov |
| Benzenesulfonamide/pyrazole derivative | hCA II | 12.1 - 425.3 | nih.gov |
| Benzenesulfonamide/pyrazole derivative | hCA IX | 5.9 - 45.7 | nih.gov |
| Benzenesulfonamide/pyrazole derivative | hCA XII | 4.5 - 98.6 | nih.gov |
| Nitroimidazole-sulfamide | hCA IX | 5.8 | bohrium.com |
| Nitroimidazole-sulfamide | hCA XII | 8.3 | bohrium.com |
Analgesic and Anti-inflammatory Properties of Imidazole Derivatives
The imidazole nucleus is a component of many compounds investigated for analgesic and anti-inflammatory activity. rjptonline.org Inflammation is a biological response involving immune cells and mediators that can lead to pain and tissue dysfunction. mdpi.com Several studies have reported the anti-inflammatory and analgesic potential of various imidazole-containing chemical entities. rjptonline.orgjchemrev.com
For example, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, which contain a related N-phenylazole core, were designed as inhibitors of p38 MAP kinase and were evaluated for their ability to inhibit tumor necrosis factor α (TNF-α) production. nih.gov Two lead compounds from this series demonstrated significant anti-inflammatory and antinociceptive (analgesic) properties in a carrageenan-induced hyperalgesia model in rats, comparable to a standard drug. nih.gov Their activity was correlated with their ability to suppress TNF-α levels in vivo by 57.3% and 55.8%, respectively. nih.gov Other research on fluorophenyl benzimidazole (B57391) derivatives has also shown potent anti-inflammatory and antioxidant properties in models of hypertension, which is often linked to chronic inflammation. nih.gov These findings highlight the broad potential of imidazole-based scaffolds in developing new analgesic and anti-inflammatory agents.
Anticonvulsant Activity of Substituted Sulfonamide-Imidazole Systems
Epilepsy is a common neurological disorder, and there is a continuous search for new antiepileptic drugs with improved efficacy and safety profiles. researchgate.netnovapublishers.com The sulfonamide functional group has been incorporated into various molecular structures to create potent anticonvulsant agents. novapublishers.comnih.gov
Studies on different classes of sulfonamide derivatives have demonstrated their activity in standard preclinical screening models for anticonvulsants, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. researchgate.netnih.gov The MES test is useful for identifying compounds that prevent seizure spread, while the scPTZ test helps identify agents that can raise the seizure threshold. nih.gov
More specifically, research on 2,4(1H)-diarylimidazoles has identified compounds with significant anticonvulsant activity. nih.gov In initial screenings, several imidazole derivatives showed protection against electrically induced seizures in mice. nih.gov Lead compounds from this series were then tested orally in rats and were found to be effective in protecting against generalized tonic-clonic seizures, demonstrating the potential of the imidazole core in the design of new anticonvulsant drugs. nih.gov
Table 3: Anticonvulsant Screening of 2,4(1H)-diarylimidazole Derivatives in Mice (MES Test) This table is interactive. You can sort and filter the data.
| Compound | Dose (mg/kg, i.p.) | Time (h) | Activity (% Protection) nih.gov |
|---|---|---|---|
| 8 (2-Naphthyl/Phenyl) | 100 | 0.5 | 100% (3/3) |
| 10 (Diphenyl) | 100 | 0.5 | 100% (3/3) |
| 16 (m-Nitrophenyl/Phenyl) | 100 | 0.5 | 67% (2/3) |
| 19 (4-Chlorophenyl/Phenyl) | 100 | 0.5 | 100% (3/3) |
| 24 (Phenyl/m-Nitrophenyl) | 100 | 0.5 | 67% (2/3) |
Broader Pharmacological Spectrum of Imidazole Derivatives
The imidazole scaffold is recognized for its chemical and pharmacological adaptability, leading to a wide spectrum of biological activities beyond those previously discussed. jchemrev.com The presence of the imidazole ring in a molecule can improve pharmacokinetic properties, such as solubility and bioavailability, making it a valuable component in drug design. ijrar.org
Extensive research has demonstrated that imidazole derivatives possess a range of therapeutic potentials. rjptonline.orgjchemrev.com These include:
Antimicrobial and Antifungal Activity: Imidazole is the core structure of many widely used antifungal drugs (e.g., ketoconazole, clotrimazole) and has been incorporated into compounds with significant antibacterial activity against various pathogens. jchemrev.comclinmedkaz.org
Anticancer Activity: Numerous imidazole-based compounds have been synthesized and evaluated for their antitumor properties. rjptonline.orgjchemrev.com
Antiviral and Anti-tubercular Activity: The imidazole nucleus is found in molecules showing activity against various viruses and Mycobacterium tuberculosis. jchemrev.com
Antioxidant and Antiparasitic Properties: Derivatives have also been noted for their ability to counteract oxidative stress and for their effectiveness against parasitic infections. jchemrev.com
The continued exploration of imidazole-based chemistry indicates a promising future for the development of new therapeutic agents to treat a variety of diseases. jchemrev.com
Antifungal and Antiviral Applications
The N-phenylsulfonylimidazole class of compounds and its close structural analogs have been investigated for their ability to combat fungal and viral infections.
Antifungal Activity: Research into imidazole derivatives has revealed their potential as antifungal agents. Phenolic imidazole derivatives, for instance, have demonstrated dual antioxidant and antifungal properties. nih.gov Studies on N-substituted nitroimidazole derivatives also showed that some compounds possessed very strong fungistatic activity against certain fungal species. researchgate.net While specific studies on the antifungal properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole are not widely documented, the broader class of imidazole-containing compounds has shown promise. For example, some benzimidazole derivatives exhibited potency comparable to or greater than the standard drug fluconazole (B54011) against fungal strains like Candida albicans and Aspergillus niger. benthamscience.com
Antiviral Activity: The antiviral potential of N-phenylsulfonyl-containing heterocyclic compounds has been a subject of significant research. A notable study focused on a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to N-phenylsulfonylimidazoles. frontiersin.org These compounds were evaluated for their activity against a wide array of RNA and DNA viruses.
A majority of the synthesized derivatives demonstrated the ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Furthermore, several analogs bearing a p-methoxy substituent on the phenylsulfonyl group were found to inhibit Bovine Viral Diarrhea Virus (BVDV) replication, with some showing potency comparable or superior to the reference inhibitor, ribavirin. frontiersin.org For instance, compound 7e in the study, when tested against YFV, was most effective when added 2 hours post-infection. frontiersin.org This suggests that the N-phenylsulfonyl scaffold is a promising starting point for the development of new antiviral agents. frontiersin.org
Table 1: Antiviral Activity of Selected N-Phenylsulfonylpyrazole Derivatives
| Compound | Virus | EC₅₀ (µM)¹ | CC₅₀ (µM)² | SI³ |
|---|---|---|---|---|
| 8a | BVDV | 1.8 | >100 | >55 |
| 8b | BVDV | 4.1 | >100 | >24 |
| 8f | BVDV | 1.6 | >100 | >62 |
| 7e | YFV | 2.6 | >100 | >38 |
| 7f | YFV | 2.4 | >100 | >41 |
| 7g | YFV | 2.2 | >100 | >45 |
| 7e | RSV | 4.3 | >100 | >23 |
| 7f | RSV | 3.5 | >100 | >28 |
Source: Adapted from research on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines. frontiersin.org ¹EC₅₀: 50% effective concentration, the concentration required to achieve 50% protection of cells from virus-induced cytopathogenicity. ²CC₅₀: 50% cytotoxic concentration, the concentration required to reduce cell viability by 50%. ³SI: Selectivity Index (CC₅₀/EC₅₀).
Antitubercular and Anti-HIV Activities
The emergence of drug-resistant strains of Mycobacterium tuberculosis and Human Immunodeficiency Virus (HIV) necessitates the discovery of novel therapeutic agents. nih.gov The N-phenylsulfonylimidazole scaffold and related structures have been explored in both of these critical areas.
Antitubercular Activity: While direct studies on this compound are limited, research on related imidazole structures has shown promising antitubercular effects. For example, a study on 2,4-diphenyl-1H-imidazoles identified them as effective agents against both actively replicating and persistent strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. The favorable activity profile, coupled with a lack of toxicity and straightforward synthesis, highlights imidazoles as valuable scaffolds for developing new anti-TB drugs. Other research has identified various heterocyclic compounds, including those with a piperazine (B1678402) ring, as having potential against mycobacterial strains. nih.gov
Anti-HIV Activity: The N-sulfonyl group, particularly when attached to a heterocyclic core like indole (B1671886) (an indolylarylsulfone), is a key feature in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds have demonstrated excellent potency against wild-type HIV-1. nih.gov One derivative, compound C1N4 , exhibited particularly strong anti-HIV-1 activity with an EC₅₀ of 0.024 µM and low cytotoxicity. nih.gov Molecular docking studies suggest that the sulfone group plays a critical role in establishing a conformation stabilized by an intramolecular hydrogen bond, which is essential for biological activity. nih.gov The indole and dimethylbenzene portions of these molecules engage in crucial interactions within the enzyme's non-nucleoside inhibitory binding pocket. nih.gov Although these findings are for indolylarylsulfones, they underscore the therapeutic potential of the N-arylsulfonyl moiety in the design of anti-HIV agents.
Table 2: Anti-HIV-1 Activity of Selected Indolylarylsulfone Derivatives
| Compound | Structure | EC₅₀ (µM)¹ | CC₅₀ (µM)² | SI³ |
|---|---|---|---|---|
| C1N4 | 2-NO₂–Bn | 0.024 ± 0.0065 | >215.88 | >8995 |
| C1N1 | 2-F–Bn | 0.033 ± 0.0021 | >224.53 | >6804 |
| C1N2 | 2-Cl–Bn | 0.039 ± 0.0045 | >221.05 | >5668 |
| C1N3 | 2-Br–Bn | 0.046 ± 0.0037 | >201.34 | >4377 |
| NVP (Nevirapine) | - | 0.21 ± 0.015 | 114.71 ± 9.34 | 546 |
Source: Adapted from research on indolylarylsulfone derivatives. nih.gov ¹EC₅₀: 50% effective concentration against HIV-1 IIIB in MT-4 cells. ²CC₅₀: 50% cytotoxic concentration in mock-infected MT-4 cells. ³SI: Selectivity Index (CC₅₀/EC₅₀).
Relevance in Other Therapeutic Areas
The imidazole ring is a versatile pharmacophore, and its derivatives are known to possess a wide array of biological activities beyond antimicrobial applications, including anti-inflammatory, antitumor, and antidepressant effects.
Research on 2,4,5-trisubstituted imidazole derivatives, for example, has revealed significant antidepressant activities in preclinical models. While specific investigations into the broader therapeutic relevance of this compound are not extensively detailed, the foundational N-phenylsulfonylpyrazole structure has been central to identifying potent inhibitors for various viral targets, as noted previously. frontiersin.org The strategic combination of the 1-phenylsulfonyl fragment with a pyrazole core was inspired by the discovery of earlier allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase. frontiersin.org This highlights a rational drug design approach where the phenylsulfonyl group is recognized as a key component for achieving specific inhibitory activities. The broad bioactivity of the imidazole nucleus suggests that N-phenylsulfonylimidazole derivatives could be valuable candidates for investigation in other therapeutic contexts.
Structure Activity Relationship Sar Studies of 4 Methyl 1 Phenylsulfonyl 1h Imidazole Analogs
Impact of Substitution Patterns on Biological Activity
The type and position of substituents on the imidazole (B134444) ring and its associated moieties are paramount in defining the biological efficacy of this class of compounds. Research into related structures provides a framework for understanding how these patterns influence activity.
In analogs such as 2-aryl-4-benzoyl-imidazoles (ABI), the substitution patterns on the aromatic rings are a major determinant of their antiproliferative activity. nih.gov These compounds, which feature a similar three-ring system, are potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govnih.gov
Studies have shown that the antiproliferative potency is highly sensitive to the positioning of these aryl groups. For instance, a shift in the substitution pattern of a diaryl-1H-imidazole from a 1,5-diaryl configuration to a 1,2-diaryl one resulted in a significant decrease in activity from the nanomolar to the micromolar range. nih.gov This underscores the critical importance of the spatial arrangement of the aromatic moieties for effective interaction with the target. nih.gov
For analogs containing a benzoyl group, the substitution on this C-ring is also vital. In a series of ABI compounds, a 3,4,5-trimethoxy substitution on the benzoyl ring was found to be the most potent, and the removal of even one of these methoxy (B1213986) groups led to a substantial loss of antiproliferative activity. nih.gov This finding is consistent with results from similar scaffolds, where the 3,4,5-trimethoxy pattern is a key feature for high potency. nih.gov
| Compound ID | C-Ring Substitution | Average IC₅₀ |
|---|---|---|
| 5aa | 3,4,5-trimethoxy | 160 nM |
| 5ad | 3,5-dimethoxy | 3.1 µM |
| 5ae | 4-methoxy | >10 µM |
The substituent at the N1 position of the imidazole ring can significantly modulate a compound's biological and pharmacological properties. In the case of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, this position is occupied by a phenylsulfonyl group.
In some related 2-aryl-4-benzoyl-imidazole (ABI-I) analogs, the presence of a benzene (B151609) sulfonyl "protecting group" on the N1-position of the imidazole scaffold was found not to negatively affect the compound's antiproliferative potency. nih.gov However, this is not a universally applicable rule, as the nature of the N1 substituent is often crucial. For example, in a series of antiviral pyrazole (B372694) derivatives, which are structurally related to imidazoles, the introduction of a p-methoxy substituent onto the N1-phenylsulfonyl group completely abolished activity against Respiratory Syncytial Virus (RSV) and reduced potency against Yellow Fever Virus (YFV). nih.gov Conversely, these same analogs gained the ability to interfere with Bovine Viral Diarrhea Virus (BVDV) replication. nih.gov
Furthermore, studies on other imidazole derivatives have shown that the N-hydroxy group was essential for antiviral activity against the vaccinia virus, while an N-phenylcarbamoyl substituent at position 5 resulted in cytotoxicity and a loss of inhibitory activity. nih.gov These findings indicate that the N1-substituent can have a profound and context-dependent impact on biological efficacy, influencing not only potency but also the spectrum of activity.
Hydrophobic interactions are a critical driving force for ligand-enzyme binding and are particularly relevant for compounds containing aromatic structures like the phenylsulfonyl and methyl-imidazole moieties. nih.govnih.gov The phenyl ring of the phenylsulfonyl group and the imidazole ring itself can engage in π-π stacking interactions with aromatic residues in an enzyme's active site. rsc.org
Neutron diffraction studies on concentrated aqueous imidazole solutions have shown that the most probable positions for nearest-neighbor imidazole molecules are above and below the plane of the aromatic ring, indicating a preference for parallel orientation characteristic of hydrophobic (π-π) stacking at distances up to ~3.8 Å. rsc.org Such interactions are crucial for the binding of many drugs and inhibitors. nih.gov
In the design of inhibitors for enzymes like CYP121 from Mycobacterium tuberculosis, imidazole-derived compounds were found to engage in hydrophobic interactions within a solvent channel leading to the active site heme. conicet.gov.ar The deliberate introduction of short-range hydrophobic forces has been used as a strategy to manipulate the adsorption and coverage of proteins and enzymes in self-assembled systems. nih.gov For this compound analogs, the phenyl and methyl groups provide significant hydrophobic character, likely contributing to their binding affinity and stability within the hydrophobic pockets of target enzymes. nih.gov
Hydrogen bonds are fundamental to molecular recognition in biological systems. nih.gov The sulfonyl group in this compound is a potent hydrogen-bond acceptor due to the electronegativity of its two oxygen atoms. Additionally, the N3 nitrogen of the imidazole ring can act as a hydrogen-bond acceptor. nih.gov These features allow the molecule to form specific hydrogen bonding interactions with hydrogen-bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl groups of serine or threonine) in a target's binding site. researchgate.net
The presence of a hydrogen-bond donor generally implies the presence of a hydrogen-bond acceptor, and the strategic placement of these functional groups is a key aspect of drug design. nih.gov The ability of the imidazole core to participate in hydrogen-bonding networks is a well-established contributor to its biological relevance. researchgate.netacs.org In pure imidazole, the molecule can act as both a hydrogen bond donor and acceptor, forming extended networks. stanford.edu While the N1-phenylsulfonyl group prevents the N1 from acting as a donor, the N3 nitrogen and the sulfonyl oxygens remain available as key acceptor sites, influencing the compound's orientation and binding affinity within a receptor.
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR studies establish mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For imidazole-based compounds, QSAR has been successfully applied to predict activities and guide the design of new, more potent analogs. nih.govnih.gov These models use molecular descriptors that quantify various physicochemical properties.
In QSAR studies of imidazole-containing farnesyltransferase inhibitors, descriptors related to the volume, shape, and polarity of the molecules were found to be important for their activity. nih.gov Similarly, a QSAR analysis of benzimidazole (B57391) derivatives inhibiting Mycobacterium tuberculosis found that chemical potential (μ), polarizability (α), and lipophilicity (logP) were significant parameters explaining their antitubercular activity. scirp.org The positive coefficient for lipophilicity indicated that higher values of this descriptor would improve activity. scirp.org
QSAR models can be linear, using methods like Multiple Linear Regression (MLR), or non-linear, employing Artificial Neural Networks (ANN) or Support Vector Machines (SVM). nih.govnih.gov These models are validated internally and externally to ensure their robustness and predictive power. nih.gov For analogs of this compound, QSAR can be a powerful tool to predict the biological activity of untested derivatives, thereby optimizing the selection of candidates for synthesis and further testing. researchgate.net
| Descriptor Class | Examples | Relevance to Biological Activity |
|---|---|---|
| Electronic | Chemical Potential (μ), Dipole Moment | Describes the molecule's electronic distribution and ability to engage in electrostatic interactions. |
| Steric/Topological | Molecular Volume, Surface Area, Balaban Index (J) | Relates to the size, shape, and bulkiness of the molecule, affecting its fit within a binding site. |
| Lipophilicity | Partition Coefficient (LogP) | Quantifies the hydrophobicity of the molecule, influencing membrane permeability and hydrophobic interactions. |
| Structural | Bond Lengths, Atom Counts | Defines specific structural features that may be critical for activity. |
Ligand Design and Conformational Analysis in Biological Systems
Modern drug design often employs computational methods for ligand design and to understand how a molecule will behave in a biological environment. mdpi.com For imidazole derivatives, techniques like molecular docking and conformational analysis are used to predict binding modes and analyze the molecule's three-dimensional structure. nih.gov
Conformational analysis, often performed using methods like Density Functional Theory (DFT), involves scanning the potential energy surface by rotating specific bonds to find the lowest energy (most stable) conformer. nih.gov For example, analysis of the dihedral angle N30-C31-C34-N37 in a synthesized imidazole derivative allowed researchers to identify its minimum energy conformation, which is presumed to be the bioactive one. nih.gov
Molecular docking simulations are then used to place the optimized ligand into the binding site of a target protein. mdpi.com This process helps to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate a binding energy that estimates the affinity of the ligand for the target. nih.gov Such studies have been used to rationalize the activity of imidazole-based inhibitors and to design novel analogs with improved binding characteristics. The structural features of the imidazole ring, including its ability to form hydrogen bonds and hydrophobic interactions, make it a valuable scaffold for rational drug design. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.comcuny.edu It is widely employed to determine optimized molecular geometries and predict a variety of electronic properties that govern a molecule's stability and reactivity. researchgate.net For compounds like 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311G, can provide a detailed understanding of its electronic landscape. nih.govorientjchem.org
Frontier Molecular Orbital (FMO) theory is a central concept in describing chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for molecular stability; a large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.netresearchgate.net
In studies of related imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO can be distributed across other parts of the molecule, such as the phenylsulfonyl group. bohrium.comorientjchem.org The introduction of substituents can significantly alter the energies of these orbitals. rsc.org For instance, DFT analysis on N-arylsulfonyl benzimidazole (B57391) derivatives has shown how different substituents on the aryl rings modulate the HOMO-LUMO gap. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Studies of Related Imidazole Derivatives
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference Study |
|---|---|---|---|---|
| 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole | -6.15 | -1.22 | 4.93 | Based on findings for novel imidazole derivatives researchgate.net |
| 6-methyl-2-(4-metoxyphenyl)imidazo[1,2-a]pyridine | -7.199 | 2.985 | 10.184 | Based on findings for imidazole derivatives researchgate.net |
| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -6.04 | -2.12 | 3.92 | Based on findings for ImTPh orientjchem.org |
Note: Data presented are for analogous compounds and serve to illustrate the typical values obtained from FMO analysis.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the reactive tendencies of a molecule. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a higher stability and lower reactivity.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.
Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). Soft molecules are more polarizable and more reactive.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Computational studies on various imidazole and heterocyclic derivatives consistently use these descriptors to compare the reactivity of different structures. researchgate.netuantwerpen.be For example, an analysis of imidazole derivatives for corrosion inhibition correlated lower hardness and higher softness with increased activity, as softer molecules can more readily interact with surfaces. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors for a Related Imidazole Derivative
| Reactivity Descriptor | Value | Formula |
|---|---|---|
| Chemical Potential (μ) | -3.685 eV | (EHOMO + ELUMO) / 2 |
| Global Hardness (η) | 2.465 eV | (ELUMO - EHOMO) / 2 |
| Global Softness (S) | 0.203 eV-1 | 1 / (2η) |
| Electrophilicity Index (ω) | 2.753 eV | μ² / (2η) |
Note: The values are calculated based on the data for 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole presented in Table 1, as an example of the methodology. researchgate.net
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.
In a typical molecular docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and its geometry optimized. Docking software (e.g., AutoDock, Surflex-Dock) then systematically samples different conformations of the ligand within the active site of the protein, calculating a binding score for each pose. nih.gov This score, often expressed as a binding energy (kcal/mol), estimates the binding affinity, with more negative values indicating stronger binding.
Studies on related sulfonamide and imidazole heterocycles have successfully used this approach. For instance, docking of novel sulfonamides against the enzyme carbonic anhydrase (1AZM) revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug. nih.gov Similarly, N-substituted pyrrole (B145914) sulfonamides were docked into the active site of the M. tuberculosis enoyl reductase (InhA), with binding analyses showing key hydrogen bond interactions with residues like TYR158.
Molecular docking not only predicts binding affinity but also reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
π-π Stacking: An interaction between aromatic rings, such as the imidazole or phenyl rings of the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein.
In studies of heterocyclic sulfonamides as anticancer agents, docking simulations showed that the compounds intercalated into DNA cleavage sites, stabilized by π-π stacking and hydrophobic interactions with nucleotides. research-nexus.net Research on phenylsulfonyl hydrazide derivatives as anti-inflammatory agents used docking to show that the more potent isomer had a better docking score against its target enzyme, mPGES-1. nih.gov For this compound, one would expect the phenyl and imidazole rings to participate in π-π stacking, while the sulfonyl oxygens could act as hydrogen bond acceptors.
In Silico Toxicity Prediction and Drug Likeness Assessment
Before significant resources are invested in synthesizing and testing a new compound, it is vital to predict its potential toxicity and assess its "drug-likeness"—whether it possesses the physicochemical properties suitable for a drug. nih.gov Numerous computational tools and web servers (e.g., SwissADME, Pallas, OSIRIS Property Explorer, Toxtree) are available for this purpose. researchgate.netnih.gov
These programs evaluate a molecule's structure against established rules and models derived from large datasets of known compounds. Key properties assessed include:
ADME Properties: Absorption, Distribution, Metabolism, and Excretion. This includes predictions of oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450.
Toxicity Risks: Predictions for mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). researchgate.net
Drug-Likeness Rules: Evaluation based on criteria like Lipinski's Rule of Five, which suggests that orally active drugs tend to have a molecular weight < 500 Da, a logP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.
Studies on imidazolinone derivatives have used in silico tools to predict metabolic pathways and toxicity, successfully identifying compounds with potentially low cardiotoxicity and lethal effects. researchgate.net Likewise, ADMET predictions for benzimidamide scaffolds showed good in silico properties, marking them as safe for further development as drug candidates. nih.gov A similar analysis for this compound would provide crucial preliminary data on its viability as a potential therapeutic agent.
Rational Molecular Design and Optimization of Synthetic Conditions
The strategic synthesis of "this compound" is underpinned by computational chemistry and molecular modeling, which provide insights into its structure, reactivity, and the ideal conditions for its formation. These computational approaches allow for a rational design process, minimizing trial-and-error in the laboratory and leading to optimized synthetic protocols.
The design of "this compound" is centered on the unique properties endowed by the phenylsulfonyl group attached to the imidazole ring. The sulfonamide linkage is a key structural motif in medicinal chemistry, and its incorporation is a deliberate design choice. Computational studies on related tri-aryl imidazole-benzene sulfonamide hybrids have shown that the sulfonamide moiety can be crucial for biological activity, such as the inhibition of carbonic anhydrase isoforms. nih.gov Molecular docking and simulation studies help in understanding the binding interactions and orientation of such molecules within the active sites of proteins. nih.gov
The synthesis of N-sulfonyl imidazoles has been the subject of optimization studies to enhance yield and purity. A key reaction is the N-sulfonylation of an imidazole derivative. Research into this transformation has explored various reagents and conditions to achieve high efficiency.
One modern and convenient method for the sulfonylation of imidazoles utilizes N-Fluorobenzenesulfonimide (NFSI) as the sulfonyl source. lookchem.com This method is advantageous as it often proceeds without the need for strong bases or catalysts. The optimization of this reaction for a generic imidazole substrate provides a model for the synthesis of "this compound". The following table summarizes the optimization of reaction conditions for the sulfonylation of imidazole using NFSI.
Table 1: Optimization of Reaction Conditions for N-Sulfonylation of Imidazole with NFSI
| Entry | Base (50 mol %) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | --- | 25 | CH3CN | 85 |
| 2 | --- | 50 | CH3CN | 90 |
| 3 | --- | 80 | CH3CN | 95 |
| 4 | K2CO3 | 80 | CH3CN | 96 |
| 5 | Cs2CO3 | 80 | CH3CN | 98 |
| 6 | --- | 80 | Dioxane | 88 |
| 7 | --- | 80 | Toluene | 82 |
This table is a representation of data found for the general sulfonylation of imidazoles and serves as a model for the synthesis of the target compound. lookchem.com
The data indicates that the reaction proceeds well without a base, but the addition of a mild inorganic base like Cesium Carbonate (Cs2CO3) can slightly improve the yield. lookchem.com Temperature also plays a significant role, with higher temperatures leading to better yields. Acetonitrile (B52724) (CH3CN) was found to be the most effective solvent. lookchem.com
Another approach involves the use of N-sulfonyl imidazoliums as versatile coupling and sulfonating reagents. These are bench-stable solids, which simplifies their handling compared to moisture-sensitive sulfonyl chlorides. researchgate.net The optimization of reactions using these reagents provides further insight into the synthesis of sulfonated imidazoles.
Table 2: Optimization of a Coupling Reaction Using an N-Sulfonyl Imidazolium Reagent
| Entry | N-Sulfonyl Imidazolium | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3a | CH2Cl2 | 25 | 85 |
| 2 | 3b | CH2Cl2 | 25 | 88 |
| 3 | 3c | CH2Cl2 | 25 | 92 |
| 4 | 3d | CH2Cl2 | 25 | 95 |
| 5 | 3d | THF | 25 | 80 |
| 6 | 3d | Toluene | 25 | 78 |
| 7 | 3d | CH3CN | 25 | 90 |
This table is illustrative of optimization studies for reactions involving N-sulfonyl imidazoliums, providing a framework for the synthesis of the target compound. researchgate.net
These findings from computational and synthetic studies on related compounds provide a strong foundation for the rational design and efficient synthesis of "this compound". The general principles of favoring polar aprotic solvents, moderately elevated temperatures, and the potential use of mild bases can be directly applied to the synthesis of this specific molecule.
Analytical and Spectroscopic Characterization Methods in Research
Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
For 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the methyl group, and the phenylsulfonyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The expected spectrum for this compound would show distinct peaks for the methyl carbon, the carbons of the imidazole ring, and the carbons of the phenyl group.
Table 1: Predicted NMR Data for this compound (Note: This table is based on general principles and data from analogous compounds, as specific experimental data is not publicly available.)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Protons | ~2.2 - 2.5 | Singlet | CH₃ |
| ~7.0 - 7.5 | Multiplet | Imidazole H | |
| ~7.6 - 8.0 | Multiplet | Phenyl H | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| Carbons | ~15 - 25 | CH₃ | |
| ~115 - 140 | Imidazole C |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The strong absorptions corresponding to the sulfonyl group (S=O stretch) are typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-N and C=N stretching vibrations of the imidazole ring, along with the C-H vibrations of the aromatic and methyl groups, would also be present.
Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight Validation and Structure Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for polar molecules like this compound. It would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its identity with high confidence. For C₁₀H₁₀N₂O₂S, the calculated exact mass is 222.0463.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). For aromatic and heterocyclic compounds, these spectra are characteristic of the conjugated π-electron systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the phenylsulfonyl and imidazole chromophores. The electronic transitions are typically of the π → π* type.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying compounds. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.
For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by the presence of a single major peak in the chromatogram, and its retention time is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). These techniques are also invaluable for monitoring the progress of its synthesis and for quality control of the final product.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for the qualitative monitoring of chemical reactions. It allows for the rapid assessment of the consumption of starting materials and the formation of products. In the synthesis of N-substituted imidazole derivatives, TLC is routinely used to track the progress of the reaction. neu.edu.tr For instance, in the synthesis of related imidazole compounds, the reaction progress is monitored by TLC on silica (B1680970) gel G plates, with spots being visualized under iodine vapor. neu.edu.tr
While specific Rf (retention factor) values for this compound are not widely reported in publicly available literature, the principle of its application remains consistent. The Rf value is dependent on the solvent system used for elution. For structurally similar compounds, such as certain benzimidazole (B57391) derivatives, a common eluent system is a mixture of n-hexane and ethyl acetate (B1210297). For example, a related compound, Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate, has a reported Rf of 0.52 in a 3:2 mixture of n-hexane and ethyl acetate. researchgate.net The polarity of the solvent system, such as varying ratios of ethyl acetate to hexanes, would be adjusted to achieve optimal separation and clear visualization of the starting materials and the desired product spot for this compound.
Table 1: Representative TLC Data for a Structurally Related Compound
| Compound | Eluent System (v/v) | Rf Value |
| Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | n-hexane/ethyl acetate (3:2) | 0.52 researchgate.net |
This table illustrates a reported TLC value for a related compound to provide context for the methodology.
Elemental Analysis (CHN) for Compositional Determination
Elemental analysis, specifically CHN analysis (Carbon, Hydrogen, Nitrogen), is a crucial technique for verifying the elemental composition of a synthesized compound. This method determines the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretically calculated values based on the compound's molecular formula. For this compound, with the molecular formula C₁₀H₁₀N₂O₂S, this analysis provides fundamental confirmation of its identity and purity. While specific experimental results for this compound are not readily found in broad surveys, the theoretical composition can be precisely calculated.
The theoretical elemental composition is derived from the molecular weight of the compound and the atomic weights of its constituent elements. The molecular weight of C₁₀H₁₀N₂O₂S is 222.26 g/mol .
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 54.04 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.54 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.61 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.40 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.43 |
| Total | 222.27 | 100.00 |
Calculated based on standard atomic weights. These theoretical values serve as the benchmark for experimental CHN analysis results.
In practice, analytical laboratories perform combustion analysis to obtain experimental percentages for C, H, and N. For a sample to be considered pure, the experimentally determined values should be in close agreement with the theoretical percentages, typically within a ±0.4% margin of error.
X-ray Crystallography for Three-Dimensional Structural Elucidation
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For complex organic molecules like this compound, obtaining a crystal structure is the gold standard for characterization.
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and mathematically analyzed to generate a model of the electron density, and from this, the atomic positions are determined.
While a specific public crystal structure deposition for this compound was not identified in the Cambridge Structural Database (CSD), the crystallographic analysis of closely related N-sulfonylated imidazole and benzimidazole derivatives is well-documented. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals an orthorhombic Pna21 space group and provides detailed information on bond lengths and angles. nsf.gov Similarly, studies on other imidazole derivatives detail the molecular packing and intermolecular interactions, such as hydrogen bonds and π–π stacking, which are crucial for understanding the solid-state properties of the material. sigmaaldrich.com
Table 3: Illustrative Crystallographic Data for a Related Sulfonamide Derivative
| Parameter | Value (for N-allyl-N-benzyl-4-methylbenzenesulfonamide) nsf.gov |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 18.6919 (18) |
| b (Å) | 10.5612 (10) |
| c (Å) | 8.1065 (8) |
| V (ų) | 1600.3 (3) |
| Z | 4 |
This table presents crystallographic data for a related sulfonamide to demonstrate the type of information obtained from an X-ray diffraction study.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of organic synthesis is critical for making valuable compounds like 4-Methyl-1-(phenylsulfonyl)-1H-imidazole more accessible for research and development. Future efforts will likely focus on moving beyond traditional multi-step procedures to more elegant and efficient strategies.
Key areas for development include:
One-Pot, Multi-Component Reactions: Inspired by methods used for other substituted imidazoles, researchers could develop a one-pot synthesis for this compound. A potential approach could involve the condensation of a glyoxal (B1671930) derivative, an amine, an aldehyde, and a source of the phenylsulfonyl group, possibly catalyzed by zeolites or silica (B1680970) gel under microwave irradiation to reduce reaction times and improve yields. rsc.org
Flow Chemistry and Continuous Processing: For large-scale production, continuous flow chemistry offers significant advantages over batch processing in terms of safety, consistency, and spacetime yield. mdpi.com A future synthetic route could be designed for a continuous stirred-tank reactor (CSTR) system, allowing for the safe handling of reagents and automated control of reaction parameters. mdpi.com
Novel Catalytic Systems: Exploration of new catalysts could lead to milder reaction conditions and higher selectivity. This includes the use of transition-metal catalysts for cross-coupling reactions to construct the imidazole (B134444) ring or attach the phenylsulfonyl group, as well as organocatalysts to promote key bond-forming steps.
Vicarious Nucleophilic Substitution (VNS): The VNS reaction has been successfully used to introduce phenylsulfonylmethyl substituents onto 5-nitroimidazole scaffolds. mdpi.com Adapting this methodology could provide a direct and efficient route to introduce the required sulfonyl group at a specific position on the imidazole ring, potentially reducing the number of synthetic steps required.
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| One-Pot Synthesis | Reduced reaction time, simplified purification, improved atom economy. | Synthesis of tetrasubstituted imidazoles using zeolite catalysts under microwave conditions. rsc.org |
| Continuous Flow Chemistry | Enhanced safety, improved scalability and spacetime yield, consistent product quality. | Scalable production of aryl sulfonyl chlorides using automated CSTR systems. mdpi.com |
| Vicarious Nucleophilic Substitution (VNS) | Direct introduction of functional groups, high regioselectivity. | Synthesis of 2,4-disubstituted 5-nitroimidazoles. mdpi.com |
Exploration of New Biological Targets and Pharmacological Applications
The imidazole core is a well-established pharmacophore found in drugs with diverse therapeutic actions. nih.gov Future research on this compound will aim to uncover its specific biological activities by screening it against a wide range of molecular targets.
Potential therapeutic areas for exploration include:
Anticancer Activity: Many imidazole derivatives exhibit potent anticancer properties. For instance, some analogs function by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapy agents. nih.gov Future studies could investigate whether this compound binds to the colchicine (B1669291) site on tubulin or other cancer-related targets like Bromodomain and Extra-Terminal (BET) proteins, which have been successfully targeted by other complex imidazole structures for the treatment of acute myeloid leukemia (AML). nih.govnih.gov
Antimicrobial Properties: The imidazole scaffold is present in many antifungal and antibacterial agents. researchgate.net Derivatives have shown activity against various bacterial strains and fungi like Candida albicans. nih.govresearchgate.net Screening this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical next step.
Anti-parasitic Applications: 5-Nitroimidazoles like metronidazole (B1676534) and fexinidazole (B1672616) are crucial for treating infections caused by parasites. mdpi.com Given this precedent, evaluating the efficacy of this compound against parasites such as Trypanosoma, Leishmania, and Plasmodium could uncover new therapeutic uses.
| Potential Application | Known Biological Target/Mechanism | Example from Related Compounds |
| Anticancer | Tubulin Polymerization Inhibition | Imidazole analogs competitively bind to the colchicine binding site in tubulin. nih.gov |
| Anticancer | BET Protein Inhibition | An imidazo[4,5-c]quinoline derivative showed potent inhibition of BRD4 BD1 for AML treatment. nih.gov |
| Antimicrobial | Enzyme Inhibition (e.g., 14α-demethylase) | Halogenated imidazole-pyrazole derivatives showed potent antifungal and antibacterial activity. researchgate.net |
| Anti-parasitic | DNA damage via nitro group reduction | Metronidazole and Fexinidazole are effective against various parasitic infections. mdpi.com |
Advanced Computational Modeling for Expedited Drug Design and Mechanistic Understanding
In silico methods are indispensable tools in modern drug discovery, enabling researchers to predict molecular interactions and prioritize compounds for synthesis and testing. Advanced computational modeling will be pivotal in accelerating the development of drugs based on the this compound scaffold.
Future computational approaches will likely involve:
Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound within the active sites of various enzymes and receptors. This can help rationalize observed biological activities and identify the most promising targets. researchgate.net
Free Energy Perturbation (FEP): FEP calculations offer a more accurate prediction of binding affinities compared to standard docking. This technique can guide the rational design of derivatives by predicting how specific structural modifications will impact target engagement, as demonstrated in the development of potent BET inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding interactions and revealing the conformational changes that may occur upon binding. researchgate.net
Pharmacokinetic (ADMET) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its future analogs. This early-stage assessment helps to identify and mitigate potential liabilities, ensuring that development efforts are focused on compounds with favorable drug-like properties. nih.gov
Integration of Green Chemistry Principles for Scalable Production in Industry
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint and enhance the sustainability of its processes. unibo.it The future industrial-scale synthesis of this compound must incorporate these principles to be economically and environmentally viable.
Key strategies for green production include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a core principle of green chemistry. wjbphs.com Research has shown that imidazole synthesis can be effectively carried out in water, leading to high yields and simplified procedures. wjbphs.comnih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. Multi-component reactions are often highly atom-economical. nih.gov
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgnih.gov
Catalyst Selection and Recycling: Utilizing non-toxic, recyclable catalysts such as zeolites can prevent the generation of hazardous waste associated with stoichiometric reagents. rsc.org
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and materials through efficient, sustainable, and rationally guided approaches.
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-1-(phenylsulfonyl)-1H-imidazole?
Answer: The synthesis typically involves sulfonation of the imidazole core. A standard method includes:
- Step 1 : Reacting 4-methylimidazole with chlorosulfonic acid under inert conditions (e.g., nitrogen atmosphere) to form the sulfonyl chloride intermediate .
- Step 2 : Subsequent reaction with phenylmagnesium bromide or a phenyl nucleophile to introduce the phenylsulfonyl group.
- Critical Parameters : Temperature control (0–5°C for exothermic reactions) and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .
- Alternative Methods : Continuous-flow electrochemical synthesis using pyridine as a base, achieving 65% yield at 3.6 V in 5 minutes .
Q. What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonation and substituent positions. For example, H-NMR peaks at δ 7.94–8.02 ppm indicate aromatic protons adjacent to the sulfonyl group .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, verifying bond lengths (e.g., S–N bond ≈ 1.65 Å) and molecular packing .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] at 209.0392) .
Q. How is the purity of this compound assessed in synthetic workflows?
Answer:
- HPLC : Retention time comparison against standards (e.g., ≥98% purity criteria).
- Elemental Analysis : C/H/N/S/O percentages are matched with theoretical values (e.g., CHNOS requires C 54.04%, H 4.54%, N 12.60%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side products during sulfonation?
Answer:
- Mechanistic Insight : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict competing pathways, such as over-sulfonation or ring-opening .
- Experimental Optimization :
- Use of low temperatures (0–5°C) to slow down hydrolysis of chlorosulfonic acid.
- Solvent Choice : Aprotic solvents (e.g., DMF) stabilize intermediates, reducing dimerization .
- Catalysis : Trace amounts of pyridine enhance regioselectivity by coordinating to the sulfonyl chloride intermediate .
Q. What computational methods predict the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) :
- AIM (Atoms in Molecules) : Quantifies bond critical points (e.g., S=O bond strength) to correlate with stability .
Q. How is QSAR modeling applied to study bioactivity derivatives of this compound?
Answer:
- CoMSIA (Comparative Molecular Similarity Indices Analysis) :
- Data Preparation : Use ED values (e.g., from MES tests) as dependent variables. Split 44 derivatives into training (34) and test (10) sets .
- Model Validation : Cross-validate using PLS regression (e.g., , ) .
- Key Descriptors : Hydrophobic (phenylsulfonyl) and steric (methyl group) fields correlate with antiepileptic activity .
Table 1 : Example QSAR Data from CoMSIA Analysis (Adapted from )
| Compound ID | pED (Training Set) | Predicted pED | Residual |
|---|---|---|---|
| 1 | 3.45 | 3.51 | -0.06 |
| 2 | 4.12 | 4.08 | +0.04 |
Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?
Answer:
Q. How does the phenylsulfonyl group influence intermolecular interactions in solid-state structures?
Answer:
- X-ray Analysis : The sulfonyl group engages in C–H···O hydrogen bonds (2.8–3.2 Å) and π-stacking (3.4–3.6 Å interplanar distance) .
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., O···H 25%, C···H 60%) to lattice stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
